Cas no 14313-85-0 (Pentanamide,N,N-dipropyl-)

Pentanamide,N,N-dipropyl- Chemical and Physical Properties
Names and Identifiers
-
- Pentanamide,N,N-dipropyl-
- N,N-dipropylpentanamide
- AC1L747V
- HMS2885K04
- NSC195031
- Valeriansaeure-N,N-di-n-propylamid
- CHEMBL1900621
- EN300-8427360
- NSC-195031
- MLS000756431
- SCHEMBL11770064
- 14313-85-0
- SMR000528732
- DTXSID10307779
-
- Inchi: InChI=1S/C11H23NO/c1-4-7-8-11(13)12(9-5-2)10-6-3/h4-10H2,1-3H3
- InChI Key: RBMVCCBFSZZWLF-UHFFFAOYSA-N
- SMILES: C(N(CCC)C(=O)CCCC)CC
Computed Properties
- Exact Mass: 185.177964357g/mol
- Monoisotopic Mass: 185.177964357g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 7
- Complexity: 128
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 20.3Ų
- XLogP3: 2.9
Pentanamide,N,N-dipropyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Aaron | AR027W7A-50mg |
N,N-dipropylpentanamide |
14313-85-0 | 95% | 50mg |
$155.00 | 2025-02-15 | |
Aaron | AR027W7A-500mg |
N,N-dipropylpentanamide |
14313-85-0 | 95% | 500mg |
$540.00 | 2025-02-15 | |
1PlusChem | 1P027VYY-2.5g |
N,N-dipropylpentanamide |
14313-85-0 | 95% | 2.5g |
$1271.00 | 2024-06-20 | |
1PlusChem | 1P027VYY-5g |
N,N-dipropylpentanamide |
14313-85-0 | 95% | 5g |
$1852.00 | 2024-06-20 | |
Aaron | AR027W7A-1g |
N,N-dipropylpentanamide |
14313-85-0 | 95% | 1g |
$712.00 | 2025-02-15 | |
Aaron | AR027W7A-2.5g |
N,N-dipropylpentanamide |
14313-85-0 | 95% | 2.5g |
$1370.00 | 2023-12-16 | |
1PlusChem | 1P027VYY-100mg |
N,N-dipropylpentanamide |
14313-85-0 | 95% | 100mg |
$228.00 | 2024-06-20 | |
Enamine | EN300-8427360-1.0g |
N,N-dipropylpentanamide |
14313-85-0 | 95% | 1.0g |
$499.0 | 2024-05-21 | |
1PlusChem | 1P027VYY-250mg |
N,N-dipropylpentanamide |
14313-85-0 | 95% | 250mg |
$300.00 | 2024-06-20 | |
1PlusChem | 1P027VYY-1g |
N,N-dipropylpentanamide |
14313-85-0 | 95% | 1g |
$679.00 | 2024-06-20 |
Pentanamide,N,N-dipropyl- Related Literature
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
-
Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
-
Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
-
Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
-
5. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
Additional information on Pentanamide,N,N-dipropyl-
Comprehensive Overview of Pentanamide,N,N-dipropyl- (CAS No. 14313-85-0): Properties, Applications, and Industry Insights
Pentanamide,N,N-dipropyl- (CAS No. 14313-85-0) is a specialized organic compound belonging to the class of N,N-dialkyl amides. Its molecular structure features a pentanamide backbone substituted with two propyl groups at the nitrogen atom, making it a valuable intermediate in synthetic chemistry. The compound's unique polar aprotic solvent properties and low volatility have garnered attention in pharmaceutical, agrochemical, and material science research. Recent studies highlight its potential as a green chemistry alternative to traditional solvents, aligning with the global push for sustainable industrial processes.
In pharmaceutical applications, Pentanamide,N,N-dipropyl- demonstrates exceptional solubility enhancement capabilities for poorly water-soluble APIs (Active Pharmaceutical Ingredients). This addresses a critical challenge in drug formulation, as evidenced by its mention in recent drug delivery system patents. The compound's hydrogen-bond accepting ability and thermal stability (decomposition point >200°C) make it suitable for high-temperature reactions, a feature frequently searched by process chemists optimizing continuous flow synthesis methodologies.
The agrochemical sector utilizes 14313-85-0 as a reaction medium for pesticide synthesis, particularly for systemic insecticides requiring precise control over molecular configuration. Its low eco-toxicity profile compared to halogenated solvents responds to growing regulatory demands for environmentally benign formulations. Analytical chemists value its chromatographic behavior, with HPLC studies showing excellent peak symmetry when used as a mobile phase modifier for polar compounds.
Material science innovations leverage Pentanamide,N,N-dipropyl-'s plasticizing effects in polymer systems. Recent publications describe its role in improving polyurethane flexibility without compromising tensile strength, a balance highly sought in biomedical device coatings. The compound's dielectric constant (ε≈25 at 20°C) also makes it relevant for energy storage applications, coinciding with industry interest in high-performance capacitors.
From a regulatory perspective, 14313-85-0 currently falls outside major REACH SVHC classifications, though proper industrial hygiene measures are recommended during handling. The substance's biodegradation pathway has been documented in OECD 301 series tests, showing >60% mineralization within 28 days - a crucial data point for ESG-conscious manufacturers. Storage stability studies indicate >24-month shelf life under nitrogen atmosphere at ambient temperatures.
Emerging research explores Pentanamide,N,N-dipropyl-'s role in ionic liquid formulations, where its cation-anion interaction modulation shows promise for lithium battery electrolytes. This aligns with booming interest in next-gen energy storage solutions. The compound's phase transfer catalytic activity in nanoparticle synthesis also attracts attention from researchers developing quantum dot displays.
Commercial availability of 14313-85-0 typically comes in >98% purity grades, with some suppliers offering ultra-dry versions (<50 ppm water) for moisture-sensitive applications. Pricing trends reflect growing demand, with 2023 market analyses showing a 6-8% annual increase in procurement volumes from specialty chemical distributors. Proper supply chain documentation should always accompany shipments to ensure regulatory compliance across jurisdictions.
Analytical characterization of Pentanamide,N,N-dipropyl- typically involves GC-MS (characteristic m/z 157 [M+]), FTIR (strong C=O stretch at 1645 cm⁻¹), and NMR (δ 0.9 ppm triplet for terminal CH₃). These spectral signatures help quality control laboratories verify purity and detect process-related impurities. The compound's vapor pressure (0.12 mmHg at 25°C) and log P (2.3) values inform environmental fate modeling required for product stewardship programs.
Future applications may exploit 14313-85-0's CO₂ capture potential, with preliminary data showing selective absorption capacities at elevated pressures. This positions the compound as a candidate for carbon capture technologies - a hot topic in climate change mitigation strategies. Ongoing formulation studies also examine its synergy with bio-based solvents to create hybrid green solvent systems with tailored properties.
14313-85-0 (Pentanamide,N,N-dipropyl-) Related Products
- 3352-87-2(N,N-Diethyldodecanamide)
- 1118-92-9(N,N-Dimethylcaprylamide)
- 1888-91-1(N-Acetylcaprolactam)
- 2687-94-7(1-Octyl-2-pyrrolidone)
- 2687-96-9(1-Dodecyl-2-pyrrolidinone)
- 2687-91-4(N-Ethylpyrrolidinone)
- 59227-89-3(Laurocapram)
- 3470-98-2(1-Butylpyrrolidin-2-one)
- 2556-73-2(N-Methylcaprolactam)
- 872-50-4(N-Methylpyrrolidone)




